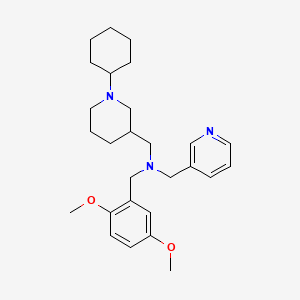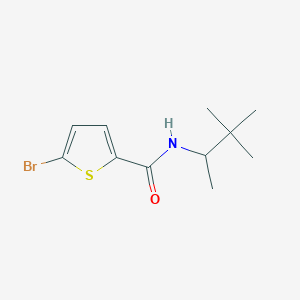![molecular formula C20H31N3O2 B6046231 3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6046231.png)
3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and belongs to the class of nicotinic acetylcholine receptor agonists.
Mécanisme D'action
PNU-282987 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and neuronal survival. Activation of the α7 nAChR by PNU-282987 leads to an increase in calcium influx and the release of neurotransmitters such as acetylcholine and glutamate. This, in turn, leads to enhanced cholinergic neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects. It enhances cholinergic neurotransmission, which is involved in cognitive function, learning, and memory. It also has anti-inflammatory effects and has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. PNU-282987 has also been shown to improve neuronal survival and reduce apoptosis in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PNU-282987 is its selectivity for the α7 nAChR. This allows for more specific targeting of this receptor and reduces the risk of off-target effects. However, PNU-282987 has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on PNU-282987. One area of interest is in the development of more potent and selective α7 nAChR agonists. This could lead to the development of more effective treatments for cognitive disorders such as Alzheimer's disease. Another area of interest is in the use of PNU-282987 as a tool for studying the role of the α7 nAChR in various physiological processes. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapies for related disorders.
Méthodes De Synthèse
The synthesis of PNU-282987 involves several steps, starting with the reaction of 3-phenylpropylamine with 2-bromo-1-(4-methylpiperazin-1-yl)ethanone to form 3-(4-methyl-1-piperazinyl)propyl ketone. This intermediate is then reacted with 3-hydroxy-2-piperidone in the presence of sodium hydride to form PNU-282987. The yield of the final product is around 50%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
PNU-282987 has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of cognitive disorders such as Alzheimer's disease. PNU-282987 has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. It has also been studied for its potential use in the treatment of schizophrenia and addiction.
Propriétés
IUPAC Name |
3-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21-13-15-22(16-14-21)17-20(25)10-6-12-23(19(20)24)11-5-9-18-7-3-2-4-8-18/h2-4,7-8,25H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQDZGDSWHZEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCCN(C2=O)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B6046153.png)
![4-benzyl-1-(3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6046157.png)
![N~3~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~3~-methyl-1,3-piperidinedicarboxamide](/img/structure/B6046170.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6046195.png)
![2-(2H-indazol-2-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6046207.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6046213.png)
![7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046217.png)
![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)